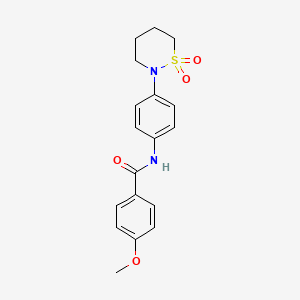

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide

Description

N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide is a sulfonamide-derived benzamide compound characterized by a 1,2-thiazinane-1,1-dioxide moiety attached to a para-substituted phenyl ring and a 4-methoxybenzamide group. The 1,2-thiazinane-1,1-dioxide group is a sulfone-containing heterocycle, which may enhance metabolic stability and influence electronic properties. The 4-methoxybenzamide substituent is common in medicinal chemistry, often contributing to bioavailability and target binding .

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHVQCBAHMCYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide typically involves the following steps:

Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the thiazinane ring reacts with a phenyl halide in the presence of a base.

Introduction of the 4-Methoxybenzamide Group: The final step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzamide derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide exhibit antimicrobial properties . Studies have shown that derivatives containing thiazole and furan rings can effectively combat both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances their antibacterial efficacy.

Antitumor Properties

The thiazole moiety is recognized for its anticancer properties. Preliminary studies suggest that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against breast cancer cell lines in vitro .

Enzyme Inhibition

The benzenesulfonamide group in the compound suggests potential as an inhibitor for enzymes such as carbonic anhydrase. This inhibition could lead to therapeutic applications in conditions like glaucoma or hypertension. The mechanism involves binding to the active site of the enzyme, thereby modulating its activity.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the thiazinan ring.

- Introduction of the dioxido group.

- Attachment of the methoxybenzamide moiety through substitution reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.

Case Study 2: Antitumor Activity

A series of experiments focused on the antitumor activity of benzamide derivatives indicated that this compound showed promising results against MCF-7 breast cancer cells. The compound induced significant apoptosis as evidenced by flow cytometry analysis.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazinane- and Benzamide-Containing Analogs

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide (CAS 899994-39-9)

- Structure : Differs from the target compound by replacing the 4-methoxy group with a 4-trifluoromethylphenyl substituent.

- Molecular Weight : 398.399 g/mol (C₁₈H₁₇F₃N₂O₃S).

- Key Features : The electron-withdrawing trifluoromethyl group enhances lipophilicity and may alter receptor binding compared to the electron-donating methoxy group in the target compound.

- Synthesis : Likely involves similar sulfonamide cyclization or coupling reactions as described for thiazinane derivatives in .

N-(3-(2-Amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide hydrobromide (5d)

- Structure : Features a 1,3,4-thiadiazine ring instead of 1,2-thiazinane, with a benzyloxy substituent.

- Physical Properties : Yellow solid, 40% yield, m.p. 181–182°C.

- Spectral Data : IR bands at 3329 cm⁻¹ (N–H), 1606 cm⁻¹ (C=O), and 1H-NMR signals for methoxy (δ 3.88) and benzyloxy (δ 5.26) groups.

- The hydrobromide salt form improves solubility relative to the neutral target compound .

Methoxybenzamide Derivatives with Varied Substituents

N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d)

- Structure: Contains a 2-aminothiazole ring and benzyloxy group.

- Physical Properties : Yellow solid, 88% yield, m.p. 202–203°C.

- Spectral Data : IR bands at 1663–1682 cm⁻¹ (C=O), 3150–3319 cm⁻¹ (N–H). 1H-NMR shows aromatic protons and methoxy signals.

- Comparison: The aminothiazole moiety may enhance antimicrobial or kinase inhibitory activity, whereas the thiazinane in the target compound could improve metabolic stability .

(S)-4-Methoxy-N-(4-(1-methoxyethyl)phenyl)benzamide (11c)

- Structure : Features a chiral 1-methoxyethyl group on the phenyl ring.

- Synthesis : Prepared via photoredox catalysis (54% yield).

- Comparison : The branched alkoxy substituent introduces stereochemistry, which could influence pharmacokinetic properties compared to the planar thiazinane group in the target compound .

Metabolic and Stability Profiles

4-Methoxybenzamide Metabolites

- Metabolite Identification : In -methoxybenzamide derivatives (e.g., N-(4-(3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)-4-methoxybenzamide) are polar metabolites with low α-synuclein binding affinity.

- Stability : Phosphoramide-linked 4-methoxybenzamide conjugates exhibit pH-dependent hydrolysis, with 80% stability at pH 6.0 but rapid cleavage at pH ≤5.2 .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Table 2: Substituent Effects on Bioactivity and Stability

Key Research Findings

- Synthetic Routes : Thiazinane derivatives are often synthesized via sulfonamide cyclization (e.g., using NaH or LiHMDS in DMAc), with yields ranging from 32% to 80% depending on substituents .

- Biological Relevance : Methoxybenzamide derivatives are metabolized to polar compounds with low target affinity, suggesting the need for structural optimization to improve brain penetration or stability .

- Structural Insights: The 1,2-thiazinane-1,1-dioxide group in the target compound likely confers greater oxidative stability compared to thiadiazine or aminothiazole analogs .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methoxybenzamide is a complex organic compound with notable structural features that suggest significant biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring with a dioxido group, a phenyl moiety, and a methoxybenzamide structure. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The unique combination of these structural elements contributes to its potential biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds containing thiazinane and indole moieties have shown significant antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics.

- Anticancer Potential : Various benzamide derivatives have been investigated for their anticancer properties. The presence of the methoxy group may enhance its efficacy against cancer cells.

- Anti-inflammatory Effects : Benzamide derivatives have been linked to anti-inflammatory activity, which could be explored further for this compound .

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazinane Ring : Initial reactions focus on constructing the thiazinane structure.

- Introduction of the Dioxido Group : This step enhances the reactivity and potential biological activity.

- Attachment of the Methoxybenzamide Moiety : The final step involves linking the methoxybenzamide group through substitution reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

These findings suggest that modifications to the benzamide structure can lead to enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.